Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Suzuki-Miyaura coupling oxidative addition C–Br vs. C–Cl reactivity

Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (CAS 1250997-71-7, MF: C₇H₆BrN₃O₂S, MW: 276.11 g·mol⁻¹) is a heterocyclic building block belonging to the imidazo[2,1-b][1,3,4]thiadiazole fused bicyclic class. This scaffold is recognized in medicinal chemistry for its occurrence in inhibitors of ALK5 kinase, MNK kinases, SHP2 phosphatase, FAK, carbonic anhydrase isoforms, and acetylcholinesterase.

Molecular Formula C7H6BrN3O2S
Molecular Weight 276.11 g/mol
CAS No. 1250997-71-7
Cat. No. B1428617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
CAS1250997-71-7
Molecular FormulaC7H6BrN3O2S
Molecular Weight276.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C(=N1)SC(=N2)Br
InChIInChI=1S/C7H6BrN3O2S/c1-2-13-5(12)4-3-11-7(9-4)14-6(8)10-11/h3H,2H2,1H3
InChIKeyCULJNUPGWIINQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (CAS 1250997-71-7): Core Scaffold Identity and Procurement Baseline


Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (CAS 1250997-71-7, MF: C₇H₆BrN₃O₂S, MW: 276.11 g·mol⁻¹) is a heterocyclic building block belonging to the imidazo[2,1-b][1,3,4]thiadiazole fused bicyclic class [1]. This scaffold is recognized in medicinal chemistry for its occurrence in inhibitors of ALK5 kinase, MNK kinases, SHP2 phosphatase, FAK, carbonic anhydrase isoforms, and acetylcholinesterase [2]. The compound features three points of potential chemical diversification: a C2-bromine atom capable of participating in palladium-catalyzed cross-coupling reactions, a C6-ethyl carboxylate ester that provides a handle for amidation, hydrolysis, or reduction chemistry, and an unsubstituted C5 position susceptible to electrophilic substitution [3]. Typical commercial purity ranges from 95% to 97% as supplied by multiple vendors .

Why Ethyl 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate Cannot Be Replaced by In-Class Analogs Without Experimental Re-Validation


The imidazo[2,1-b][1,3,4]thiadiazole scaffold exhibits pronounced structure-activity divergence at each substitutable position. Electrophilic substitution occurs selectively at C5, not C2 or C6 [1], while palladium-catalyzed cross-coupling reactivity is governed by the halogen identity at C2—C–Br bonds undergo oxidative addition more readily than C–Cl bonds, enabling milder reaction conditions and higher coupling yields [2]. The C6-ethyl carboxylate provides a distinct lipophilicity profile (clogP ≈ 1.49) compared to the free carboxylic acid analog, affecting both solubility in organic reaction media and downstream passive permeability if the scaffold is advanced into biological screening [3]. Simultaneous absence of any one of these three handles—C2-Br, C6-COOEt, or the unblocked C5 position—eliminates key synthetic degrees of freedom, meaning that analogs such as ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (no C2 halogen), 2-bromoimidazo[2,1-b][1,3,4]thiadiazole (no C6 ester), or 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid (free acid, higher polarity) are not functionally interchangeable as synthetic intermediates without altering reaction conditions and product profiles [2][3].

Quantitative Differentiation Evidence for Ethyl 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate vs. Closest Analogs


C2-Bromine Enables Superior Palladium-Catalyzed Cross-Coupling Reactivity vs. C2-Chloro Analog

The C2-bromine substituent in the target compound is a superior leaving group in palladium-catalyzed cross-coupling compared to the corresponding C2-chloro analog (ethyl 2-chloroimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate). This is based on the well-established principle that C–Br bonds undergo oxidative addition to Pd(0) species with lower activation energy than C–Cl bonds owing to the weaker C–Br bond dissociation energy. In the seminal work by Copin et al., 2-bromoimidazo[2,1-b][1,3,4]thiadiazole substrates were successfully employed in Suzuki–Miyaura cross-couplings with a range of aryl boronic acids, yielding 2,6-disubstituted products in fair to very good yields, whereas 2-chloro substrates typically require harsher conditions (elevated temperature, stronger bases, or specialized ligand systems) to achieve comparable conversion [1]. The 2023 study by Kukaniev et al. further demonstrated that the bromine atom at position 2 of 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is readily displaced by secondary amines under conventional heating, confirming the synthetic lability of the C2-Br handle [2].

Suzuki-Miyaura coupling oxidative addition C–Br vs. C–Cl reactivity palladium catalysis

Dual Orthogonal Reactive Sites (C2-Br + C6-COOEt) Enable Sequential Diversification Not Possible with Mono-Functional Analogs

The target compound uniquely combines two chemically orthogonal reactive sites on the same imidazo[2,1-b][1,3,4]thiadiazole core. The C2-Br atom is primed for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or direct arylation), while the C6-ethyl carboxylate can be independently hydrolyzed to the carboxylic acid, converted to an amide, reduced to the alcohol, or transesterified. This is in contrast to 2-bromoimidazo[2,1-b][1,3,4]thiadiazole (CAS 1137142-58-5, C₄H₂BrN₃S), which lacks the C6 ester entirely and offers only C2-Br for diversification, and ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, which has the ester but no halogen at C2 and thus requires pre-functionalization of the thiadiazole ring before cyclization to introduce aryl/heteroaryl substituents [1]. The C6-carboxylic acid analog (CAS 1373253-24-7) shares the C2-Br handle but in its free acid form exhibits higher polarity and lower solubility in non-polar organic solvents, often requiring in situ activation (e.g., conversion to the acid chloride via SOCl₂/DMF) before further derivatization, as documented in the synthetic route to 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carbonyl chloride [2].

orthogonal functionalization sequential derivatization library synthesis medicinal chemistry

Bromo-Substituted Imidazo[2,1-b][1,3,4]thiadiazoles Exhibit Distinct Sigma-Hole Intermolecular Interactions vs. Chloro Analogs in the Solid State

In a direct head-to-head crystallographic comparison, Sowmya et al. (2021) determined the single-crystal X-ray structures of three imidazo[2,1-b][1,3,4]thiadiazole derivatives and demonstrated that the chloro- and bromo-substituted structures exhibit qualitatively distinct non-bonding interactions in the solid state. Specifically, the bromo-substituted derivative engages in sigma-hole-involved S···O and S···N non-bonding interactions that are absent or energetically different in the chloro-substituted analog. Hirshfeld surface analysis and PIXEL interaction energy calculations provided quantitative decomposition of these interactions, revealing that the bromo derivative's crystal packing is influenced by the polarizability of the C–Br bond contributing to anisotropic charge distribution [1]. This has implications for co-crystal design, polymorph prediction, and the interpretation of solid-state structure–activity relationships (e.g., melting point, solubility, and formulation behavior).

crystal engineering sigma-hole interactions solid-state packing halogen bonding

C5 Position Remains Unsubstituted, Preserving Electrophilic Substitution Site Orthogonal to C2-Br and C6-COOEt Reactivity

The imidazo[2,1-b][1,3,4]thiadiazole ring system undergoes electrophilic substitution reactions (bromination, iodination, formylation, nitration) exclusively at the C5 position, as demonstrated by Atta et al. (2011) who showed that bromination of 6-aryl-imidazo[2,1-b][1,3,4]thiadiazoles with Br₂ or iodination with ICl gave the respective 5-bromo and 5-iodo derivatives in a fully regioselective manner [1]. This regioselectivity is corroborated by the comprehensive review of Khazi et al. (2011), which establishes that electrophiles attack position 5 of the imidazole ring, while nucleophilic displacement and metal-catalyzed cross-coupling target position 2 [2]. The target compound, bearing hydrogen at C5, therefore retains the full potential for subsequent C5 electrophilic functionalization without interference from the C2-Br or C6-COOEt groups. In contrast, analogs already substituted at C5 (e.g., 2-bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole, CAS 230637-04-4) have lost this third diversification site, reducing the maximum molecular complexity achievable from the scaffold.

electrophilic substitution regioselectivity C5 functionalization halogenation

Carboxylic Acid Analog Serves as Documented Intermediate in SHP2 Phosphatase Inhibitor Patents, Validating Drug Discovery Relevance of the Scaffold

The carboxylic acid derivative of the target compound, 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid (CAS 1373253-24-7), has been explicitly utilized as a synthetic intermediate in multiple patent applications directed toward SHP2 phosphatase inhibitors, including US-10934302-B1 (Relay Therapeutics, granted 2021) and related filings [1]. The acid chloride generated from this intermediate (2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carbonyl chloride) has been employed in amide bond-forming reactions to assemble elaborated SHP2 inhibitor structures [2]. The target ethyl ester (CAS 1250997-71-7) is the direct synthetic precursor to this free acid (obtained by simple ester hydrolysis) and offers superior handling properties and organic solubility compared to the free acid. While no direct biological data exist for the ethyl ester itself, its validated role as the gateway intermediate to a pharmacologically relevant chemotype in active patent space distinguishes it from analogs that lack documented entry into clinical-stage or patented drug discovery programs.

SHP2 phosphatase cancer therapeutics patent intermediate drug discovery

Ethyl Ester Provides Controlled Lipophilicity (clogP = 1.49) vs. Free Acid, Optimizing Solubility in Organic Reaction Media for Multi-Step Synthesis

The ethyl ester form of the target compound exhibits a calculated partition coefficient (clogP) of 1.49 and a topological polar surface area (TPSA) of 78.01 Ų, as recorded in the Sildrug physicochemical database [1]. This moderate lipophilicity provides balanced solubility in common organic solvents (dichloromethane, THF, ethyl acetate, dioxane) used in palladium-catalyzed cross-coupling, amide coupling, and electrophilic substitution reactions. By contrast, the corresponding free carboxylic acid (CAS 1373253-24-7) is significantly more polar (predicted clogP ∼0.2–0.5 for the acid form) and exhibits reduced solubility in non-polar organic media, often requiring dipolar aprotic solvents (DMF, DMSO) or pre-activation for homogeneous reaction conditions. The ethyl ester also avoids the potential for undesired acid-base side reactions with basic coupling partners or catalysts, which can complicate reactions of the free acid. This practical solubility advantage is critical for reaction scale-up and multi-step synthetic sequences.

lipophilicity solubility clogP synthetic tractability

Recommended Application Scenarios for Ethyl 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate Based on Quantitative Differentiation Evidence


Parallel Library Synthesis of 2,6-Disubstituted Imidazo[2,1-b][1,3,4]thiadiazoles via Suzuki–Miyaura Cross-Coupling

The C2-Br handle of this compound permits direct diversification at position 2 with commercially available aryl and heteroaryl boronic acids under the Pd-catalyzed Suzuki–Miyaura conditions optimized by Copin et al. (2012) [1]. The C6-COOEt group remains intact during coupling, allowing subsequent hydrolysis to the carboxylic acid for amide library generation. This two-step sequence (coupling → hydrolysis → amidation) provides rapid access to diverse 2,6-disubstituted analogs from a single starting material, without the need for protecting-group strategies.

Synthesis of SHP2 Phosphatase Inhibitor Precursors via Sequential C2-Functionalization and C6-Amide Formation

As documented in Relay Therapeutics' SHP2 inhibitor patent family (US-10934302-B1), the free acid derived from this compound serves as a key intermediate for constructing SHP2-targeting molecules [2]. The ethyl ester can be hydrolyzed to the carboxylic acid, converted to the acid chloride (SOCl₂/DMF, 2 h), and coupled with elaborated amine-containing pharmacophores. The C2-Br atom can be exploited either before or after amide formation for additional structural elaboration via cross-coupling. This validated patent pathway provides immediate translational relevance for groups pursuing SHP2-targeted oncology programs.

Crystal Engineering and Co-Crystal Screening Exploiting Sigma-Hole Interactions of the C2-Bromo Substituent

The sigma-hole-mediated S···O and S···N non-bonding interactions unique to the bromo-substituted imidazo[2,1-b][1,3,4]thiadiazole scaffold, as characterized quantitatively by Sowmya et al. (2021) using PIXEL and Hirshfeld surface analysis [3], make this compound a valuable candidate for systematic co-crystallization studies. The C6-ethyl ester provides an additional hydrogen-bond acceptor (C=O), complementing the sigma-hole donor capacity of the C2-Br, creating a predictable supramolecular synthon pattern for co-crystal design with complementary acceptor/donor co-formers.

Three-Component Diversity-Oriented Synthesis (C2, C5, C6 Trisubstitution) via Orthogonal Reactivity Handles

The compound's three chemically orthogonal positions—C2-Br for Pd-catalyzed cross-coupling, C5-H for electrophilic substitution (bromination, formylation, nitration), and C6-COOEt for nucleophilic acyl substitution—enable a fully sequential three-step diversification without protecting-group chemistry [1][4]. This is not achievable with mono- or di-substituted analogs lacking any one of these three reactive sites. The synthetic sequence (C2 → C5 → C6 or any permutation thereof) can be programmed to access maximally diverse 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]thiadiazole libraries for high-throughput biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.